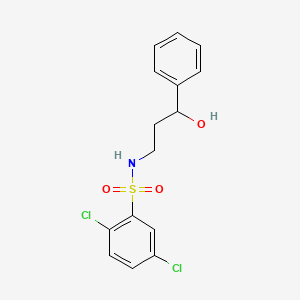
N-(2-(furan-2-carbonil)-1,2,3,4-tetrahidroisoquinolin-7-il)etanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an ethanesulfonamide group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used as a probe in biochemical assays to investigate the activity of specific enzymes or receptors.
Medicine
In medicinal chemistry, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in industrial synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl chloride can be synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Tetrahydroisoquinoline: The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine (Et₃N) to form the intermediate N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline).
Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The tetrahydroisoquinoline moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding dihydroisoquinoline.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Alkyl halides, bases like NaH or K₂CO₃
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Dihydroisoquinoline derivatives
Substitution: N-alkylated ethanesulfonamide derivatives
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with the active sites of enzymes, leading to inhibition or modulation of their activity. The ethanesulfonamide group can enhance the compound’s solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanesulfonamide
Uniqueness
Compared to similar compounds, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which can significantly influence its solubility, reactivity, and biological activity. The combination of the furan ring and tetrahydroisoquinoline moiety also provides a distinct structural framework that can interact with a variety of biological targets.
This detailed overview highlights the significance of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-14-6-5-12-7-8-18(11-13(12)10-14)16(19)15-4-3-9-22-15/h3-6,9-10,17H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDOUGCDZVFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide](/img/structure/B2363046.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)


![ETHYL 2-{2-[(4-BENZYL-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2363055.png)

![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2363058.png)
![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![[(2R,3S)-2-Tert-butyloxolan-3-yl]methanamine](/img/structure/B2363065.png)
![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)
![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2363068.png)
![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)
